molecular formula C4H3BrN2O2S B133738 Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate CAS No. 152300-56-6

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

Cat. No. B133738
CAS RN: 152300-56-6
M. Wt: 223.05 g/mol
InChI Key: HJPUHNZGOZGRMJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a chemical compound with the CAS Number: 152300-56-6 and Linear Formula: C4H3BrN2O2S . It has gained attention due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is represented by the Inchi Code: 1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 .


Physical And Chemical Properties Analysis

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a solid at room temperature. It has a molecular weight of 223.05 g/mol . The compound should be stored sealed in a dry environment at room temperature .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, have been studied for their potential antimicrobial activity . In particular, these compounds have shown promising results against Gram-positive bacteria . The antimicrobial effect is attributed to the unique structure of thiadiazole, which allows these compounds to interact strongly with biological targets .

Anticancer Agents

Thiadiazole derivatives have also been explored as potential anticancer agents . Their ability to cross cellular membranes and interact with biological targets makes them promising candidates for cancer treatment . Several thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .

Anti-Inflammatory Agents

Thiadiazole derivatives, including Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, have been reported to possess anti-inflammatory properties . Their unique chemical structure allows them to interact with specific biological targets involved in the inflammatory response .

Antiviral Agents

Thiadiazole derivatives have been studied for their potential antiviral properties . Their ability to cross cellular membranes and interact with viral proteins makes them promising candidates for antiviral therapy .

Antiepileptic Agents

Thiadiazole derivatives have been explored for their potential use as antiepileptic agents . Their unique chemical structure allows them to interact with specific targets in the nervous system, potentially reducing the frequency and severity of seizures .

Organic Electronics

Thiadiazole derivatives, including Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, have been used as monomers for the synthesis of light-emitting and conducting polymers for organic electronics . Their unique electronic properties make them suitable for use in a variety of electronic devices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are currently unknown. This compound is a derivative of the 1,2,5-thiadiazole class of compounds, which have been studied for their diverse biological activities . .

Biochemical Pathways

Thiadiazole derivatives have been reported to exhibit anti-inflammatory, anti-tuberculosis, and cytotoxic activities . These activities suggest that the compound may affect pathways related to inflammation, bacterial infection, and cell proliferation.

Pharmacokinetics

The pharmacokinetic properties of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given the reported activities of related thiadiazole compounds, it’s possible that this compound could have anti-inflammatory, anti-tuberculosis, and cytotoxic effects .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.

properties

IUPAC Name

methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPUHNZGOZGRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597417
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

CAS RN

152300-56-6
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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